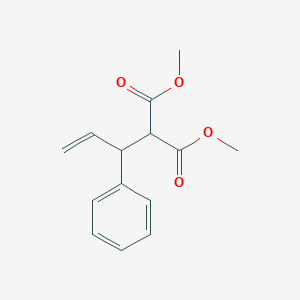

Dimethyl 2-(1-phenyl-allyl)-malonate

説明

Dimethyl 2-(1-phenyl-allyl)-malonate is a malonate derivative featuring a phenyl-allyl substituent at the central carbon. The phenyl-allyl group introduces steric and electronic effects that influence reactivity, enabling applications in stereoselective transformations.

特性

分子式 |

C14H16O4 |

|---|---|

分子量 |

248.27 g/mol |

IUPAC名 |

dimethyl 2-(1-phenylprop-2-enyl)propanedioate |

InChI |

InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3 |

InChIキー |

BVCOQEGIAVLJDW-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between dimethyl 2-(1-phenyl-allyl)-malonate and related malonate derivatives:

Key Observations:

Substituent Effects :

- The phenyl-allyl group in this compound provides a conjugated π-system that enhances reactivity in cycloadditions and stereoselective reactions compared to simpler alkyl or aryl malonates (e.g., dimethyl 2-(2-fluorophenyl)malonate) .

- Propargyl and allyl derivatives (e.g., diethyl allyl(3-phenylprop-2-ynyl)malonate) exhibit distinct reactivity profiles due to alkyne/alkene participation in click chemistry or Diels-Alder reactions .

Synthetic Methodology :

- Strong bases like KOH are critical for high-yield synthesis of substituted malonates (e.g., 89% yield for dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate in acetonitrile) .

- Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred for alkylation steps, as seen in diethyl 2-(2-phenylacetyl)malonate synthesis .

Applications: Asymmetric synthesis: The phenyl-allyl group in this compound facilitates enantioselective transformations, as demonstrated in chiral phosphoric acid-catalyzed reactions . Pharmaceutical intermediates: Fluorinated and aminophenyl derivatives (e.g., dimethyl 2-(2-fluorophenyl)malonate) are pivotal in designing CNS-active drugs .

Reactivity and Mechanistic Insights

Base Sensitivity: Malonate diesters undergo hydrolysis under strongly basic conditions. For example, dimethyl malonate derivatives require anhydrous KOH to avoid ester cleavage, as noted in the synthesis of 3,3-disubstituted phthalides . In contrast, weaker bases like K₂CO₃ are sufficient for alkylation of nitro-substituted malonates (e.g., dimethyl 2-(2-nitro-1-phenylethyl)malonate) .

Steric Hindrance :

- Bulky substituents (e.g., phenyl-allyl) slow reaction kinetics. For instance, this compound may require elevated temperatures or prolonged reaction times compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。